molecular formula C12H16N2O3 B13002492 Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate

Benzyl (3-(aminomethyl)oxetan-3-yl)carbamate

Cat. No.: B13002492
M. Wt: 236.27 g/mol
InChI Key: UNFXWNROIHEIKN-UHFFFAOYSA-N
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Description

BenzylN-[3-(aminomethyl)oxetan-3-yl]carbamate is a chemical compound with the molecular formula C12H16N2O3. It is known for its unique structure, which includes an oxetane ring, a benzyl group, and a carbamate linkage. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylN-[3-(aminomethyl)oxetan-3-yl]carbamate typically involves the reaction of benzyl chloroformate with 3-(aminomethyl)oxetane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of benzylN-[3-(aminomethyl)oxetan-3-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BenzylN-[3-(aminomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxetane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the oxetane ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted benzyl or oxetane derivatives.

Scientific Research Applications

BenzylN-[3-(aminomethyl)oxetan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzylN-[3-(aminomethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)oxetane
  • Benzyl carbamate
  • Oxetane-3-methanol

Uniqueness

BenzylN-[3-(aminomethyl)oxetan-3-yl]carbamate is unique due to the presence of both the oxetane ring and the benzyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C12H16N2O3/c13-7-12(8-16-9-12)14-11(15)17-6-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15)

InChI Key

UNFXWNROIHEIKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CN)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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